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Compound of Interest

Compound Name: Triethylaniline

Cat. No.: B8750266

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
triethylaniline, a compound of significant interest in organic synthesis and materials science.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering insights for compound identification, characterization, and
quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of
triethylaniline. The following tables summarize the proton (*H) and carbon-13 (*3C) NMR data
for the most common isomer, N,N-diethylaniline, and a representative symmetrically substituted
isomer, 2,4,6-triethylaniline.

Data Presentation

Table 1: *H NMR Spectroscopic Data for Triethylaniline Isomers
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Table 2: 13C NMR Spectroscopic Data for Triethylaniline Isomers
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Compound Solvent Assignment
[ppm]
N,N-Diethylaniline CDCls 12.6 -CHs
44.3 -CH2-
112.0 Ar-C (ortho)
115.7 Ar-C (para)
129.2 Ar-C (meta)
1477 Ar-C (ipso, attached to
N)
2,4,6-Trimethylaniline CDCls 18.1 4-CHs
18.5 2,6-CHs
122.2 C-4
128.9 C-3,C-5
130.0 C-2,C-6
141.6 C-1

Experimental Protocols

The following are detailed methodologies for acquiring NMR spectra of triethylaniline
derivatives.

1H and 13C NMR Spectroscopy Protocol:
e Sample Preparation:

o Accurately weigh 5-25 mg of the triethylaniline sample for tH NMR or 20-50 mg for 13C
NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry NMR tube.
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o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

e Instrument Parameters:
o Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
o Temperature: Maintain a constant temperature, typically 298 K.

o 'HNMR:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-16 scans.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.
o 13C NMR:
» Pulse Sequence: Proton-decoupled single-pulse sequence.
= Number of Scans: 1024 or more, depending on the sample concentration.
» Relaxation Delay: 2-5 seconds.
» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).
o Phase correct the resulting spectrum.

o Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the
residual solvent peak (CDCls at 7.26 ppm for *H and 77.16 ppm for 3C).

o Integrate the signals in the *H NMR spectrum.

Visualization of Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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